![molecular formula C18H24N2O2 B13142501 1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone is a complex organic compound with a unique spiro structure. This compound is characterized by its fused indole and piperidine rings, which are connected through a spiro linkage to a furan ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their fusion through a spiro linkage. The final step involves the introduction of the furan ring under controlled conditions. Common reagents used in these reactions include ethyl halides, furan derivatives, and various catalysts to facilitate the spiro linkage formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)methanone
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)propanone
Uniqueness
Compared to similar compounds, 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone stands out due to its specific spiro linkage and the presence of the ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone |
InChI |
InChI=1S/C18H24N2O2/c1-3-19-8-5-18(6-9-19)12-22-17-10-14-4-7-20(13(2)21)16(14)11-15(17)18/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
MGYHAEUHDZSXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)

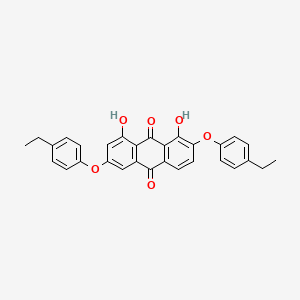
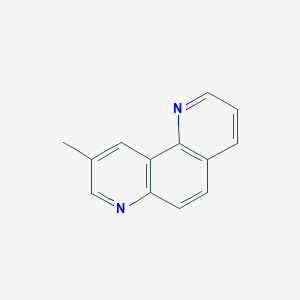
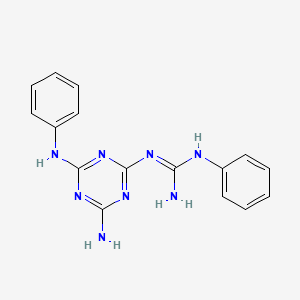
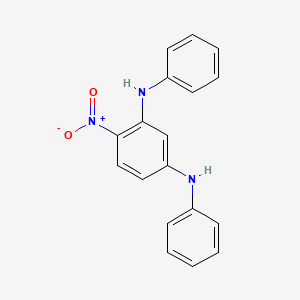

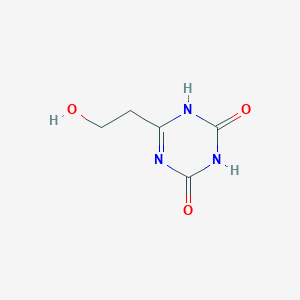
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
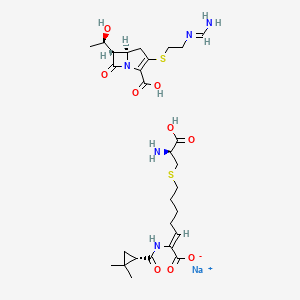
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
